3-Iodo-2-methoxypyridin-4-amine
Description
3-Iodo-2-methoxypyridin-4-amine (CAS: 1190198-21-0) is a pyridine derivative with the molecular formula C₆H₇IN₂O and a molecular weight of 250.04 g/mol. It features an iodine atom at the 3-position, a methoxy group at the 2-position, and an amino group at the 4-position of the pyridine ring. This compound is commercially available and is stored under inert, light-protected conditions at 2–8°C . Its primary applications include serving as a precursor in organic synthesis, such as in the preparation of brominated derivatives (e.g., 5-bromo-3-iodo-2-methoxypyridin-4-amine) via reactions with N-bromosuccinimide (NBS) in acetonitrile .
The compound’s patent activity is notable, with 16 patents referencing its use, though it lacks direct literature citations . This highlights its industrial relevance, particularly in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
3-iodo-2-methoxypyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZOSAQQMYQVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670644 | |
| Record name | 3-Iodo-2-methoxypyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190198-21-0 | |
| Record name | 3-Iodo-2-methoxy-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-2-methoxypyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxypyridin-4-amine typically involves the iodination of 2-methoxypyridin-4-amine. One common method is the reaction of 2-methoxypyridin-4-amine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methoxypyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form deiodinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, aryl or vinyl boronic acids, and bases such as potassium carbonate in organic solvents like tetrahydrofuran or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyridines with different functional groups replacing the iodine atom.
- Biaryl compounds formed through coupling reactions.
- N-oxides or deiodinated pyridines from oxidation or reduction reactions.
Scientific Research Applications
Medicinal Chemistry
3-Iodo-2-methoxypyridin-4-amine has shown promise as a pharmaceutical intermediate. Its structural properties allow it to act as a precursor for the synthesis of various bioactive compounds. For instance, derivatives of pyridine compounds are often investigated for their antimicrobial properties. In vitro studies have demonstrated that similar pyridine derivatives possess significant antibacterial activity against Gram-positive bacteria, making them potential candidates for developing new antibiotics .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial activities of various pyridine derivatives, including those related to this compound. Results indicated notable activity against strains such as Staphylococcus aureus and Bacillus flexus, suggesting that modifications at the 2 and 4 positions of the pyridine ring could enhance efficacy against bacterial infections .
Organic Synthesis
In organic synthesis, this compound can serve as a versatile building block. The presence of iodine allows for nucleophilic substitution reactions, which can lead to the formation of various functionalized products. This capability is particularly useful in synthesizing complex molecules in drug discovery processes.
Synthetic Pathways
The compound can be synthesized through several methods, including halogenation and methoxylation processes. The synthetic routes often involve starting materials that are commercially available or easily synthesized, making it an accessible compound for researchers .
| Synthetic Method | Description |
|---|---|
| Halogenation | Introduction of iodine at the 3-position of the pyridine ring. |
| Methoxylation | Addition of a methoxy group at the 2-position using methanol under acidic conditions. |
Biological Research Tool
Beyond its direct applications in drug development, this compound serves as an important research tool in biological studies. Its ability to interact with various biological targets makes it valuable for investigating mechanisms of action in cellular processes.
Case Study: Interaction with Nitric Oxide Synthase
Research has indicated that compounds with similar structures can interact with nitric oxide synthase enzymes, which are crucial for regulating vascular functions and neurotransmission. The modification of the pyridine ring influences the binding affinity and selectivity towards different isoforms of these enzymes, highlighting the potential of this compound in vascular biology research .
Mechanism of Action
The mechanism of action of 3-Iodo-2-methoxypyridin-4-amine in chemical reactions involves the reactivity of its functional groups. The iodine atom can act as a leaving group in substitution reactions, while the methoxy and amine groups can participate in various chemical transformations. The compound’s interactions with catalysts and reagents facilitate the formation of new chemical bonds and the generation of desired products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyridines
3-Chloro-4-iodopyridin-2-amine
- Molecular Formula : C₅H₄ClIN₂
- Molecular Weight : 254.46 g/mol
- Key Differences : Replaces the methoxy group with chlorine at the 2-position.
- Properties : Higher density (2.139 g/cm³) and boiling point (308.9°C) compared to 3-iodo-2-methoxypyridin-4-amine.
- Applications : Used as a pharmaceutical intermediate under strict patent compliance .
4-Amino-3-iodopyridine (CAS: 88511-27-7)
Methoxy-Substituted Pyridines
2-Methoxy-4-methylpyridin-3-amine (CAS: 76005-99-7)
- Molecular Formula : C₇H₁₀N₂O
- Molecular Weight : 138.17 g/mol
- Key Differences : Substitutes iodine with a methyl group and shifts the methoxy to the 2-position.
- Safety Profile : Classified under hazard code Xi (irritant) .
6-Methoxy-4-methylpyridin-3-amine (CAS: 6635-91-2)
Iodo-Substituted Pyridines with Varied Functional Groups
4-Iodo-5-methoxypyridin-3-amine
- Molecular Formula : C₆H₇IN₂O
- Molecular Weight : 250.04 g/mol
- Key Differences : Iodine at the 4-position and methoxy at the 5-position.
2-Amino-3-iodopyridine (CAS: 104830-06-0)
Comparative Data Table
Key Findings and Implications
- Substituent Position Sensitivity : The position of iodine and methoxy groups significantly impacts reactivity and patent activity. For example, this compound’s higher patent count (16 vs. 2 for 4-iodo-5-methoxypyridin-3-amine) underscores its preferred utility in synthetic routes .
- Halogen vs. Alkyl/Methoxy Trade-offs : Chlorine substitution (e.g., 3-chloro-4-iodopyridin-2-amine) increases density but reduces solubility compared to methoxy-containing analogs .
- Safety Considerations : Methoxy-containing compounds like this compound require stringent storage (2–8°C, inert atmosphere) due to light sensitivity, whereas methyl-substituted analogs have simpler handling requirements .
Biological Activity
3-Iodo-2-methoxypyridin-4-amine is a pyridine derivative with the molecular formula C6H7IN2O. Its unique structural features, including an iodine atom at the third position, a methoxy group at the second position, and an amine group at the fourth position, contribute to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.
The compound is characterized by its ability to undergo various chemical reactions due to the reactivity of its functional groups. The iodine atom serves as a leaving group in nucleophilic substitution reactions, while the methoxy and amine groups can participate in additional transformations. This reactivity allows for the synthesis of complex organic molecules and facilitates interactions with biological targets.
Key Reactions
- Substitution Reactions : The iodine atom can be replaced by other nucleophiles.
- Coupling Reactions : It can participate in Suzuki-Miyaura coupling to form carbon-carbon bonds.
- Oxidation and Reduction : The compound can be oxidized to form N-oxides or reduced to yield deiodinated products.
Biological Activity
This compound has been investigated for its potential biological activities, particularly in relation to enzyme inhibition and antimicrobial properties.
Enzyme Inhibition
Recent studies have highlighted its role as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in various diseases. ENPP1 hydrolyzes ATP and other nucleoside triphosphates, releasing AMP and pyrophosphate. Inhibition of this enzyme could offer therapeutic benefits for conditions treatable by modulating nucleotide metabolism .
Case Studies and Research Findings
Several studies have explored the biological implications of pyridine derivatives similar to this compound:
- HIV Inhibition : A study on trisubstituted pyrimidines revealed that modifications in similar heterocyclic compounds could enhance anti-HIV potency. The structure-activity relationship (SAR) indicated that specific substitutions improved interaction with viral targets, suggesting that derivatives like this compound could be explored for similar antiviral applications .
- Cancer Research : Compounds with similar structures have been evaluated for their antitumor activity. For example, copper(I) iodide complexes exhibited significant cytotoxic effects against ovarian carcinoma cell lines. This suggests that this compound may also possess anticancer properties worth investigating further .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
